Cas no 477334-15-9 (1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE)
1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE Chemical and Physical Properties
Names and Identifiers
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- 1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE
- SALOR-INT L250511-1EA
- 1-Propanone, 1-(4-chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]amino]-
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- Inchi: 1S/C16H13ClF3NO/c17-13-5-1-11(2-6-13)15(22)9-10-21-14-7-3-12(4-8-14)16(18,19)20/h1-8,21H,9-10H2
- InChI Key: OQDBLOGKNLFQAP-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Cl)C=C1)(=O)CCNC1=CC=C(C(F)(F)F)C=C1
1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | JS-2552-1MG |
1-(4-chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone |
477334-15-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | JS-2552-5MG |
1-(4-chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone |
477334-15-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | JS-2552-10MG |
1-(4-chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone |
477334-15-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | JS-2552-20MG |
1-(4-chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone |
477334-15-9 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | JS-2552-50MG |
1-(4-chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone |
477334-15-9 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | JS-2552-100MG |
1-(4-chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone |
477334-15-9 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE
Comprehensive Overview of 1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE (CAS No. 477334-15-9)
1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE (CAS 477334-15-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a propanone backbone substituted with a 4-chlorophenyl group and a 4-(trifluoromethyl)anilino moiety, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for trifluoromethyl-containing compounds in modern therapeutics.
The compound’s CAS number 477334-15-9 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and scientific contexts. Its molecular formula and weight are often queried in academic and industrial settings, reflecting its relevance in structure-activity relationship (SAR) studies. Recent trends in AI-driven drug design have further highlighted the importance of such halogenated analogs, as computational models prioritize scaffolds with enhanced binding affinity and metabolic stability.
In the context of green chemistry, 1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE has been explored for its synthetic efficiency and minimal environmental footprint. Laboratories are increasingly adopting microwave-assisted synthesis and flow chemistry techniques to optimize its production, addressing the growing emphasis on sustainable manufacturing. These advancements align with global initiatives to reduce hazardous waste, a topic frequently searched in academic forums and industry reports.
The compound’s physicochemical properties, such as solubility and thermal stability, are frequently analyzed in preformulation studies. Its logP value and hydrogen bonding capacity are particularly scrutinized, as these parameters influence bioavailability—a key concern in pharmacokinetic optimization. Discussions on QSAR modeling platforms often reference such data, underscoring the intersection of computational chemistry and experimental validation.
From a commercial perspective, suppliers of CAS 477334-15-9 emphasize its high purity (>98%) and compliance with Good Manufacturing Practices (GMP). The compound’s NMR spectra and HPLC chromatograms are routinely shared in technical datasheets, catering to quality-conscious buyers. Searches for bulk pricing and custom synthesis options reflect its niche market demand, particularly among contract research organizations (CROs).
Emerging applications of 1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE include its role as a photoaffinity labeling probe in proteomics, leveraging its UV-reactive ketone group. This aligns with the rising interest in chemical biology tools, as evidenced by peer-reviewed publications and grant-funded projects. Additionally, its electrophilic character makes it a candidate for covalent inhibitor development, a hot topic in oncology research.
Regulatory bodies classify 477334-15-9 under standard handling protocols, with no stringent restrictions reported. Safety data sheets (SDS) recommend standard personal protective equipment (PPE), reinforcing its utility in routine laboratory workflows. Queries about storage conditions (e.g., inert atmosphere, light-sensitive) are common among first-time users, highlighting the need for clear technical guidance.
In summary, 1-(4-CHLOROPHENYL)-3-[4-(TRIFLUOROMETHYL)ANILINO]-1-PROPANONE represents a versatile building block with multidisciplinary relevance. Its integration into high-throughput screening libraries and medicinal chemistry campaigns underscores its enduring value in scientific innovation.
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